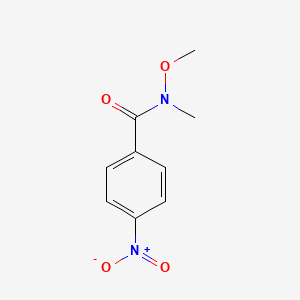

N-methoxy-N-methyl-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWDDHAYEOGPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388141 | |

| Record name | N-methoxy-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52898-51-8 | |

| Record name | N-methoxy-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methoxy-N-methyl-4-nitrobenzamide: Synthesis, Properties, and Reactivity

This document provides a comprehensive technical overview of N-methoxy-N-methyl-4-nitrobenzamide, a specialized Weinreb amide of significant interest in synthetic organic chemistry. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this reagent's properties, preparation, and strategic application in the synthesis of complex molecular architectures. We will move beyond simple data recitation to explore the causal relationships behind its unique reactivity and provide field-proven protocols for its effective use.

Introduction: The Strategic Value of the Weinreb Amide Moiety

The N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, was first reported in 1981 by Steven M. Weinreb and Steven Nahm.[1] Its development solved a long-standing challenge in organic synthesis: the controlled addition of organometallic reagents to carboxylic acid derivatives.[1] Unlike reactions with esters or acid chlorides, which are prone to over-addition to form tertiary alcohols, the Weinreb amide facilitates the clean synthesis of ketones (or aldehydes via reduction).[1]

This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate resists the addition of a second equivalent of the organometallic reagent and only collapses to the ketone upon acidic workup.[1]

This compound is a particularly interesting member of this class. The presence of a strongly electron-withdrawing nitro group at the para-position significantly increases the electrophilicity of the carbonyl carbon, potentially modulating its reactivity and making it a valuable building block for specific synthetic targets.

Physicochemical and Spectral Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | N-Methyl-N-methoxy-4-nitro-benzamide | [2] |

| CAS Number | 88454-63-3; 52898-51-8 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [4] |

| Appearance | Expected to be a solid, likely yellow, typical for nitroaromatic compounds. | [5] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | [6] |

Spectral Data: Definitive spectral data is crucial for reaction monitoring and product verification.

-

¹H NMR, ¹³C NMR, IR, MS: Spectroscopic data including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) are available for viewing and download from spectral databases.[3] These spectra are essential for confirming the successful synthesis and purity of the compound.

Synthesis of this compound

The most reliable and common method for preparing Weinreb amides is the coupling of an activated carboxylic acid derivative, typically an acyl chloride, with N,O-dimethylhydroxylamine hydrochloride.[7] The overall workflow involves the initial conversion of 4-nitrobenzoic acid to its more reactive acyl chloride, followed by amidation.

Foundational Protocol: Preparation from 4-Nitrobenzoyl Chloride

This protocol details the conversion of the commercially available or freshly prepared 4-nitrobenzoyl chloride to the target Weinreb amide. The key to success is ensuring anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride.[8]

Materials:

-

4-Nitrobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Pyridine or Triethylamine (TEA)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine or triethylamine (2.2 equivalents) dropwise. The second equivalent of base is necessary to neutralize the HCl salt of the hydroxylamine.

-

Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring hydroxylamine solution over 20-30 minutes.

-

Causality Insight: Slow, cold addition is critical to control the exothermicity of the reaction and prevent the formation of side products.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl to remove excess pyridine/TEA, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Self-Validation Check: The bicarbonate wash is crucial. Any residual acid can lead to amide hydrolysis during storage or subsequent steps. The absence of effervescence indicates successful neutralization.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield pure this compound.

Core Reactivity and Mechanism

The primary utility of this compound is its role as a precursor to 4-nitroaryl ketones via the Weinreb ketone synthesis.

Mechanism of Ketone Synthesis

The reaction proceeds via a highly specific and reliable mechanism that prevents over-addition.

-

Nucleophilic Attack: An organometallic reagent (e.g., Grignard reagent, R-MgX, or an organolithium, R-Li) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide.

-

Formation of a Stable Intermediate: This attack forms a tetrahedral intermediate. The key feature of this intermediate is its stabilization through chelation of the magnesium or lithium cation by both the newly formed oxyanion and the methoxy oxygen atom.

-

Resistance to Over-Addition: This five-membered chelated ring is stable at low temperatures and does not readily collapse to a ketone. This stability prevents the addition of a second equivalent of the organometallic reagent.

-

Hydrolysis to Ketone: Upon aqueous acidic workup (e.g., with NH₄Cl or dilute HCl), the chelate is broken, and the intermediate readily hydrolyzes to yield the desired ketone and N,O-dimethylhydroxylamine.

Safety and Handling

-

Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially mutagenic. Skin contact and inhalation should be minimized.

-

Benzamides: Amides can be irritants.

-

Precursors: The synthesis involves highly reactive and corrosive reagents like 4-nitrobenzoyl chloride, which is moisture-sensitive and a lachrymator.[9][10]

Mandatory Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[11]

-

Avoid creating dust or aerosols.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and water.[12]

Conclusion

This compound is a powerful and reliable synthetic intermediate. Its value lies in the predictable and high-yield conversion to ketones, a transformation enabled by the unique stability of the Weinreb amide moiety. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, making it a valuable tool for introducing the 4-nitrobenzoyl scaffold into complex molecules, which is often a precursor for an aniline group in pharmaceutical synthesis. By understanding its properties, employing robust synthetic and purification protocols, and adhering to strict safety measures, researchers can effectively leverage this reagent to advance their synthetic programs.

References

- This compound, 52898-51-8 spectrum_ChemCD_index. Chemcd.

-

3-Methoxy-N-methyl-4-nitrobenzamide | C9H10N2O4 | CID 56832417. PubChem. Available at:[Link]

- SAFETY DATA SHEET - 4-Methoxy-3-nitrobenzamide. Thermo Fisher Scientific.

-

N-Methoxy-N-methylbenzamide. PubChem. Available at:[Link]

- SAFETY DATA SHEET - N-Methyl-4-nitroaniline. Fisher Scientific.

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at:[Link]

-

Weinreb ketone synthesis. Wikipedia. Available at:[Link]

-

p-NITROBENZOYL CHLORIDE. Organic Syntheses. Available at:[Link]

-

4-Nitrobenzoyl chloride. PubChem. Available at:[Link]

-

Preparation of 4-nitrobenzoyl chloride. PrepChem.com. Available at:[Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. N-METHYL-N-METHOXY-4-NITRO-BENZAMIDE [chemicalbook.com]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. 3-Methoxy-N-methyl-4-nitrobenzamide | C9H10N2O4 | CID 56832417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Methoxy-4-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]

- 10. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Elucidation of N-methoxy-N-methyl-4-nitrobenzamide

Introduction: The Significance of the Weinreb Amide in Modern Synthesis

In the landscape of synthetic organic chemistry, the precise and controlled formation of carbon-carbon bonds is paramount. Among the plethora of methodologies available to the modern chemist, the Weinreb amide, or N-methoxy-N-methylamide, stands out as a uniquely versatile and reliable functional group.[1] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety serves as a powerful precursor for the synthesis of ketones and aldehydes.[2] Its defining feature is the ability to react with organometallic reagents to form a stable six-membered chelate intermediate. This chelate prevents the common over-addition that plagues the reaction of esters or acid chlorides, thus cleanly yielding the desired carbonyl compound upon acidic workup.[3]

This guide focuses on a specific, yet representative, example of this class of compounds: N-methoxy-N-methyl-4-nitrobenzamide. The presence of the para-nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and the reactivity of the amide functionality. A thorough structural elucidation of this molecule is not merely an academic exercise; it is a critical step in ensuring its proper use as a building block in multi-step syntheses, particularly in the realms of pharmaceutical and materials science research. Herein, we present a comprehensive approach to the synthesis and definitive structural characterization of this compound, grounded in field-proven analytical techniques and a deep understanding of the underlying chemical principles.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most reliably achieved through the reaction of 4-nitrobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. The causality behind this choice of reagents lies in the high reactivity of the acid chloride, which readily undergoes nucleophilic acyl substitution. The use of a mild base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation and deactivation of the N,O-dimethylhydroxylamine nucleophile.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and anhydrous dichloromethane (DCM), approximately 10 mL per gram of the hydrochloride salt.

-

Cooling: Cool the resulting slurry to 0 °C in an ice-water bath with gentle stirring.

-

Base Addition: Slowly add triethylamine (2.5 equivalents) dropwise to the slurry. Allow the mixture to stir for 15-20 minutes at 0 °C.

-

Acid Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring slurry at 0 °C over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (typically starting from 10% and increasing to 30% ethyl acetate).

-

Final Product: The pure fractions, as identified by TLC, are combined and the solvent is evaporated to yield this compound as a pale yellow solid.

Structural Elucidation via Spectroscopic Methods

The definitive confirmation of the structure of this compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system of evidence.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The analysis of the IR spectrum of this compound is predicated on the characteristic vibrational frequencies of the amide carbonyl, the nitro group, and the aromatic ring.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibration for sp² C-H bonds on the benzene ring.[4] |

| ~1650-1630 | Strong | C=O Stretch (Amide) | The strong absorption is indicative of the carbonyl group in the Weinreb amide. Conjugation with the aromatic ring slightly lowers this frequency. |

| ~1530-1515 | Strong | Asymmetric NO₂ Stretch | The strong electron-withdrawing nature of the nitro group results in a prominent, sharp absorption in this region.[5] |

| ~1350-1340 | Strong | Symmetric NO₂ Stretch | This second characteristic band for the nitro group is also expected to be strong and sharp.[5] |

| ~1300-1000 | Medium-Weak | Fingerprint Region | Complex vibrations corresponding to C-N and C-O stretches, and various bending modes. |

The presence of strong bands in the ~1520 cm⁻¹ and ~1345 cm⁻¹ regions, coupled with a strong carbonyl absorption around 1640 cm⁻¹, provides immediate and compelling evidence for the successful synthesis of a nitro-substituted benzamide.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under electron ionization (EI).

Predicted Mass Spectrometry Data:

| m/z | Predicted Identity of Fragment | Rationale for Fragmentation |

| 210 | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the molecular formula C₉H₁₀N₂O₄. |

| 150 | [M - CON(OCH₃)CH₃]⁺ | Cleavage of the bond between the aromatic ring and the carbonyl group, resulting in the 4-nitrophenyl cation. This is a common fragmentation pathway for benzoyl derivatives. |

| 120 | [M - CON(OCH₃)CH₃ - NO₂]⁺ | Subsequent loss of a nitro radical (NO₂) from the 4-nitrophenyl cation. |

| 104 | [C₆H₄CO]⁺ | Loss of the nitro group from the benzoyl cation fragment. |

| 61 | [N(OCH₃)CH₃]⁺ | The N-methoxy-N-methylamino cation radical formed by cleavage of the amide C-N bond. |

The observation of the molecular ion at m/z = 210 confirms the molecular formula. The prominent peak at m/z 150 is highly characteristic of the 4-nitrobenzoyl substructure, providing strong evidence for the core aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every atom within the molecular framework.

The ¹H NMR spectrum reveals the chemical environment of each proton, their relative numbers (integration), and their through-bond coupling to neighboring protons (multiplicity). For this compound, we expect to see distinct signals for the aromatic protons and the two methyl groups. Unlike ortho-substituted analogs which can show broadened signals due to restricted rotation, the para-substitution in our target molecule should result in sharp singlets for the methyl groups at room temperature.[6]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | Doublet (d) | 2H | H-3, H-5 | These protons are ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. They are coupled to H-2 and H-6, respectively. |

| ~7.85 | Doublet (d) | 2H | H-2, H-6 | These protons are ortho to the carbonyl group and are deshielded, though to a lesser extent than H-3 and H-5. They are coupled to H-3 and H-5. |

| ~3.55 | Singlet (s) | 3H | O-CH₃ | The methoxy protons are in a distinct chemical environment, appearing as a sharp singlet. |

| ~3.35 | Singlet (s) | 3H | N-CH₃ | The N-methyl protons are also in a unique environment, appearing as a sharp singlet, typically slightly upfield from the O-methyl protons. |

The ¹³C NMR spectrum provides information about the chemical environment of each carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (Amide Carbonyl) | The carbonyl carbon is significantly deshielded and appears far downfield. |

| ~150 | C-4 (C-NO₂) | The carbon atom directly attached to the nitro group is strongly deshielded. |

| ~141 | C-1 (C-C=O) | The ipso-carbon attached to the carbonyl group. |

| ~129 | C-2, C-6 | Aromatic carbons ortho to the carbonyl group. |

| ~124 | C-3, C-5 | Aromatic carbons ortho to the nitro group. |

| ~61 | O-CH₃ | The methoxy carbon, typically found in this region. |

| ~34 | N-CH₃ | The N-methyl carbon, generally appearing upfield from the O-methyl carbon. |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecular fragments.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings.[7] For this compound, a COSY spectrum would show a cross-peak between the signals at ~8.30 ppm and ~7.85 ppm, confirming the coupling between the two sets of aromatic protons. No other correlations would be expected, as the methyl groups are singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations).[7] The HSQC spectrum provides a direct link between the proton and carbon assignments.

Predicted HSQC Correlations:

-

δ(¹H) ~8.30 ppm correlates with δ(¹³C) ~124 ppm (C3/C5-H3/H5).

-

δ(¹H) ~7.85 ppm correlates with δ(¹³C) ~129 ppm (C2/C6-H2/H6).

-

δ(¹H) ~3.55 ppm correlates with δ(¹³C) ~61 ppm (O-CH₃).

-

δ(¹H) ~3.35 ppm correlates with δ(¹³C) ~34 ppm (N-CH₃).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations).[7] This is arguably the most powerful experiment for piecing together the molecular structure, as it connects the isolated fragments.

Key Predicted HMBC Correlations:

-

The N-CH₃ protons (~3.35 ppm) should show a correlation to the carbonyl carbon (~168 ppm), confirming the amide linkage.

-

The O-CH₃ protons (~3.55 ppm) will not show a correlation to the carbonyl carbon, but will show correlations within the N-methoxy-N-methyl group.

-

The aromatic protons H-2/H-6 (~7.85 ppm) will show correlations to the carbonyl carbon (~168 ppm) and the ipso-carbon C-1 (~141 ppm), definitively linking the aromatic ring to the Weinreb amide functionality. They will also show correlations to carbons C-3/C-5 and C-4.

-

The aromatic protons H-3/H-5 (~8.30 ppm) will show correlations to the ipso-carbon C-1 (~141 ppm) and the nitro-bearing carbon C-4 (~150 ppm), confirming the para-substitution pattern.

-

Visualizing the Elucidation Workflow

The logical flow of the structural elucidation process can be visualized as a decision-making tree, where each piece of spectroscopic data validates and builds upon the last.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion: A Self-Validating Approach to Molecular Characterization

The structural elucidation of this compound serves as a clear example of a rigorous, evidence-based scientific process. By systematically employing a suite of complementary analytical techniques, we move from a hypothesis based on a synthetic route to a definitive and unambiguous structural assignment. The IR and mass spectrometry data provide the initial, broad strokes—confirming the presence of key functional groups and the overall molecular weight. It is the detailed, multi-dimensional NMR analysis, however, that provides the final, high-resolution picture. The long-range correlations observed in the HMBC spectrum are particularly crucial, acting as the "glue" that connects the molecular fragments identified by other methods. This self-validating workflow ensures the highest degree of confidence in the final structure, a prerequisite for the reliable application of this versatile Weinreb amide in advanced chemical synthesis.

References

-

Sumathi, S., & Xavier, Rev Fr. (n.d.). NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o- NITROBENZAMIDE. Muthayammal College of Arts and Science. Retrieved from [Link]

-

Solved 3-Nitrobenzamide INFRARED SPECTRUM. (2021, May 12). Chegg.com. Retrieved from [Link]

-

Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(3), 421-427. Retrieved from [Link]

-

Chen, S.-W., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(8), 1249. [Link]

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.

-

Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Supporting information: - The Royal Society of Chemistry. J. Org. Chem., 80, 3504-3511. Retrieved from [Link]

-

N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

-

Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o647. [Link]

-

Kim, S., & Lee, J. I. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 24(11), 1573-1574. Retrieved from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

-

7) Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube. Retrieved from [Link]

-

Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]

-

Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (2015). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. Retrieved from [Link]

-

Kwan, E. E. (n.d.). 2D NMR Problem Solving. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube. Retrieved from [Link]

-

Mokhtari, J. (2021). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031. (n.d.). PubChem. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Benzamide, 4-nitro-N-ethyl-N-methyl- | C10H12N2O3 | CID 91721031. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-depth Technical Guide to N-methoxy-N-methyl-4-nitrobenzamide (CAS 52898-51-8)

Abstract

This technical guide provides a comprehensive overview of N-methoxy-N-methyl-4-nitrobenzamide, a specialized Weinreb amide of significant utility in modern organic synthesis. We will delve into its fundamental properties, established synthesis protocols, core reactivity, and critical applications, with a particular focus on the mechanistic principles that underpin its utility. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile reagent.

Introduction: The Strategic Value of a Specialized Weinreb Amide

This compound, CAS 52898-51-8, is a member of the N-methoxy-N-methylamide (Weinreb amide) class of compounds. First introduced by Steven M. Weinreb and Steven Nahm in 1981, Weinreb amides have become indispensable tools for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives.[1][2][3] The title compound distinguishes itself by incorporating a 4-nitrobenzoyl scaffold, which not only facilitates its primary role in C-C bond formation but also introduces a synthetically versatile nitro functional group. This nitro group can serve as a precursor for an amino group, a common pharmacophore, or as a directing group in further aromatic substitutions, thereby expanding its strategic value in multi-step syntheses.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 52898-51-8 | [4][5][6][7] |

| Molecular Formula | C₉H₁₀N₂O₄ | [7] |

| Appearance | Yellow solid | [5] |

| Melting Point | 73–74 °C | [5] |

| Infrared (IR) Data (KBr, cm⁻¹) | 3116, 2925, 2852, 1524, 975 | [5] |

Note: Detailed NMR data is not publicly available in the aggregated search results. However, ¹H NMR would be expected to show distinct singlets for the N-methyl and O-methyl protons and characteristic multiplets for the disubstituted aromatic ring.

The Mechanistic Advantage of the Weinreb Amide

To appreciate the utility of this compound, one must first understand the core principle of the Weinreb ketone synthesis. The primary challenge in acylating highly reactive organometallic reagents (like Grignard or organolithium reagents) with typical acylating agents (e.g., acid chlorides or esters) is over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[2][3]

The Weinreb amide elegantly circumvents this problem.

Mechanism of Action

The reaction proceeds through a stable, five-membered metallo-chelate intermediate.[2][3] The nucleophilic organometallic reagent adds to the amide's carbonyl carbon to form a tetrahedral intermediate. This intermediate is stabilized by the chelation of the metal cation (MgX⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[3] This chelated species is stable at low temperatures and does not collapse until an aqueous workup is performed. This stability prevents the addition of a second equivalent of the organometallic reagent.[2][3]

Caption: Workflow for synthesis from 4-nitrobenzoyl chloride.

Step-by-Step Methodology:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in dichloromethane (CH₂Cl₂) at 0°C, add a suitable base such as pyridine or triethylamine (2.2 eq.).

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq.) in CH₂Cl₂ to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a yellow solid. [5]

Protocol 2: Copper-Catalyzed Oxidative Amidation

A more recent method demonstrates the synthesis from 4-nitrobenzyl alcohol, offering an alternative route that avoids the preparation of an acid chloride. [5] Step-by-Step Methodology:

-

In a reaction vessel, combine 4-nitrobenzyl alcohol (1 mmol), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), Cu(OAc)₂·H₂O (6 mol%), an oxidant (e.g., tert-Butyl hydroperoxide, 1.2 mmol), and a base (e.g., CaCO₃, 1.2 mmol) in acetonitrile (MeCN, 1 mL). [5]2. Heat the reaction mixture to 80°C and stir for the required time (e.g., 18-24 hours). [5]3. Monitor the reaction by TLC or GC.

-

Upon completion, cool the mixture, filter to remove inorganic salts, and concentrate the filtrate.

-

Purify the residue using column chromatography to isolate the desired Weinreb amide. This method has been reported to yield the product in 70% yield. [5]

Core Applications and Synthetic Strategy

The primary application of this compound is as a robust acylating agent for the synthesis of 4-nitroaryl ketones.

Caption: Key synthetic transformation of the title compound.

Causality and Strategic Choices:

-

Ketone Synthesis: The reaction with a Grignard or organolithium reagent provides a high-yield, predictable route to diverse 4-nitroaryl ketones, which are valuable intermediates in medicinal chemistry. [1][8]* Aldehyde Synthesis: Treatment with a hydride reducing agent, such as Lithium Aluminum Hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H), can cleanly reduce the Weinreb amide to the corresponding 4-nitrobenzaldehyde. [1][3]* Nitro Group as a Functional Handle: The electron-withdrawing nitro group is not merely a spectator. It can be readily reduced to an aniline derivative under various conditions (e.g., catalytic hydrogenation, SnCl₂). This transformation is a cornerstone of many pharmaceutical syntheses, allowing for the introduction of a basic nitrogen atom, which can be crucial for biological activity or for use in subsequent coupling reactions (e.g., amide bond formation, reductive amination).

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, a conservative approach based on related nitroaromatic and amide compounds is warranted.

-

Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation. [9][10][11]Harmful if swallowed or inhaled. [10][12]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [9][11] * Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [9][11] * Respiratory Protection: Use only outdoors or in a well-ventilated area. [9][10]If dust formation is likely, a particle filter or appropriate respirator should be used.

-

-

Handling: Wash hands and any exposed skin thoroughly after handling. [9][10]Avoid breathing dust, fume, gas, mist, vapors, or spray. [9][10]Avoid ingestion and inhalation. [9]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [9][10]Store locked up. [10]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9]

Conclusion

This compound is a highly effective and strategic reagent in the synthetic chemist's toolbox. Its identity as a Weinreb amide provides a reliable method for the synthesis of ketones and aldehydes while avoiding common side reactions. The presence of the 4-nitro group further enhances its utility, offering a key functional handle for subsequent transformations essential in the fields of drug discovery and materials science. A thorough understanding of its synthesis, mechanism, and handling ensures its safe and effective application in achieving complex molecular targets.

References

- Vertex AI Search. (n.d.).

-

PubChem. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide | C14H14N2O5S | CID 1379173. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Methoxy-N-methyl-4-nitrobenzamide | C9H10N2O4 | CID 56832417. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2014). ChemInform Abstract: Copper-Catalyzed Synthesis of Weinreb Amides by Oxidative Amidation of Alcohols. Retrieved January 17, 2026, from [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815–3818. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Retrieved January 17, 2026, from [Link]

- Vertex AI Search. (n.d.).

-

Aidhen, I. S., & Kumar, R. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences. Retrieved January 17, 2026, from [Link]

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Retrieved January 17, 2026, from [Link]

-

LookChem. (n.d.). This compound, CasNo.52898-51-8. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-N-(2-nitrophenyl)benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1,8-Dinitropyrene | C16H8N2O4 | CID 39185. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Abietic acid, dihydro-, triester with glycerol | C63H98O6 | CID 31333. Retrieved January 17, 2026, from [Link]

Sources

- 1. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 52898-51-8|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, CasNo.52898-51-8 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 7. N-METHYL-N-METHOXY-4-NITRO-BENZAMIDE [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Characteristics of N-methoxy-N-methyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-methoxy-N-methyl-4-nitrobenzamide, a member of the Weinreb amide family, represents a versatile intermediate in modern organic synthesis. Its unique structural features, particularly the N-methoxy-N-methylamide moiety, allow for controlled and selective transformations, making it a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the physical characteristics of this compound, offering field-proven insights and detailed experimental protocols to support researchers in its effective utilization. The synthesis, purification, and rigorous characterization of this compound are paramount to ensuring reproducibility and success in multi-step synthetic campaigns. This document is structured to provide not just data, but a deeper understanding of the causality behind the observed properties and the methodologies used to determine them.

Molecular Structure and Core Properties

This compound possesses a well-defined molecular architecture that dictates its physical and chemical behavior. The presence of the electron-withdrawing nitro group on the aromatic ring, combined with the unique reactivity of the Weinreb amide, makes it a subject of significant interest.

| Property | Value | Source |

| CAS Number | 52898-51-8 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [3] |

Synthesis and Purification: A Protocol for Integrity

The reliable synthesis of this compound is the foundation of its application. The following protocol is a robust method for its preparation, designed to yield a high-purity product. The rationale behind each step is provided to ensure a thorough understanding of the reaction mechanism and to facilitate troubleshooting.

Synthetic Strategy: The Weinreb Amide Formation

The synthesis of this compound is typically achieved through the coupling of a 4-nitrobenzoyl derivative with N,O-dimethylhydroxylamine. This reaction, a cornerstone of Weinreb amide synthesis, proceeds via the formation of a stable tetrahedral intermediate, which prevents the over-addition of nucleophiles in subsequent reactions.

Detailed Experimental Protocol

Materials:

-

4-Nitrobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.

-

Base Addition: Cool the suspension to 0 °C using an ice bath and add pyridine (or triethylamine) dropwise. The base neutralizes the hydrochloride salt, liberating the free amine.

-

Acylation: To the stirred mixture, add a solution of 4-nitrobenzoyl chloride in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Aqueous Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Physicochemical Properties: A Quantitative Analysis

The physical properties of this compound are critical for its handling, storage, and use in subsequent reactions.

| Physical Property | Experimental Value | Notes |

| Melting Point | Not explicitly found in searches. Typically a white to off-white solid. | The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity. |

| Boiling Point | Not explicitly found in searches. Likely high-boiling and may decompose at atmospheric pressure. | Due to its molecular weight and polar nature, vacuum distillation would be required to determine a boiling point. |

| Solubility | Not explicitly found in searches. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | Solubility is a key parameter for choosing appropriate reaction and purification solvents. |

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic analysis provides irrefutable evidence for the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

-

Aromatic Protons: The protons on the 4-nitrophenyl ring will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group.

-

N-Methyl and N-Methoxy Protons: The N-methyl and N-methoxy protons will each appear as a singlet, typically in the range of δ 3.0-4.0 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet in the downfield region (typically δ 165-175 ppm).

-

Aromatic Carbons: The carbons of the 4-nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon attached to the nitro group will be the most downfield.

-

N-Methyl and N-Methoxy Carbons: The N-methyl and N-methoxy carbons will appear as singlets in the upfield region (typically δ 30-65 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Key IR Absorptions:

-

C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.

-

NO₂ Stretch (Nitro Group): Two strong absorption bands are expected: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1000-1250 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Conclusion

This technical guide has detailed the essential physical and spectroscopic characteristics of this compound. A thorough understanding and careful determination of these properties are fundamental for its successful application in research and development. The provided protocols are designed to be self-validating, ensuring that researchers can confidently prepare and characterize this important synthetic intermediate. By adhering to these methodologies, scientists can ensure the quality and consistency of their starting materials, a critical factor in the successful execution of complex synthetic routes.

References

-

Beilstein Journal of Organic Chemistry, 2019 , 15, 1864-1871. [Link]

-

PubChem Compound Summary for CID 56832417, 3-Methoxy-N-methyl-4-nitrobenzamide. [Link]

-

PubChem Compound Summary for CID 3554313, 4-Methoxy-N-methyl-2-nitrobenzenamine. [Link]

-

Korea Science, 2001 , 22(4), 339-340. [Link]

-

PubChem Compound Summary for CID 346031, 4-methoxy-N-methylbenzamide. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. [Link]

-

ResearchGate. (2012). 4-Methoxy-N-methylbenzamide. [Link]

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

ResearchGate. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

-

PubChem Compound Summary for CID 1379173, N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. [Link]

-

PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. [Link]

-

ResearchGate. (2015). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

-

PubChem Compound Summary for CID 91721031, Benzamide, 4-nitro-N-ethyl-N-methyl-. [Link]

Sources

N-methoxy-N-methyl-4-nitrobenzamide molecular weight and formula

An In-depth Technical Guide to N-methoxy-N-methyl-4-nitrobenzamide: Synthesis, Properties, and Applications

Introduction

This compound is a specialized chemical intermediate belonging to the class of N-methoxy-N-methylamides, more commonly known in the field of organic chemistry as Weinreb-Nahm amides, or simply Weinreb amides.[1][2] First reported by Steven M. Weinreb and Steven Nahm in 1981, this functional group has become an indispensable tool for the controlled synthesis of ketones and aldehydes.[1] The presence of the electron-withdrawing nitro group at the para-position of the benzene ring imparts unique electronic properties to the molecule, influencing its reactivity and making it a valuable precursor for various pharmaceuticals and fine chemicals.

This guide provides a comprehensive overview of the molecular characteristics, synthesis, and synthetic applications of this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Molecular and Physicochemical Profile

The fundamental chemical identity of this compound is established by its molecular structure, formula, and weight. While this specific compound is not widely cataloged, its properties can be reliably determined from its constituent parts and comparison to analogous structures.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | Calculated |

| Molecular Weight | 196.16 g/mol | Calculated; Analogous to N-methoxy-4-nitrobenzamide[3] |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Class | Weinreb-Nahm Amide | [1][2] |

| Appearance | Expected to be a pale yellow to white solid | Inferred from related nitro-aromatic compounds |

Synthesis of this compound

The synthesis of Weinreb amides is well-established and can be achieved through several reliable methods, most commonly starting from either a carboxylic acid or its more reactive derivative, an acyl chloride.[2][4][5] The choice of starting material often depends on availability, cost, and the sensitivity of other functional groups in the molecule.

Method 1: From 4-Nitrobenzoyl Chloride (Preferred Route)

This is the most direct and common method for preparing Weinreb amides.[1][4] The high reactivity of the acyl chloride ensures efficient conversion under mild conditions. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Solvent: Add a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), dropwise to neutralize the HCl salt and liberate the free N,O-dimethylhydroxylamine.

-

Acyl Chloride Addition: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent. Add this solution dropwise to the cold N,O-dimethylhydroxylamine mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction with a dilute acid solution (e.g., 1 M HCl) to neutralize excess base. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Causality Behind Choices:

-

Inert Atmosphere: Prevents reaction with atmospheric moisture, which would hydrolyze the highly reactive 4-nitrobenzoyl chloride.

-

Pyridine/Triethylamine as Base: These bases are strong enough to deprotonate the hydroxylamine hydrochloride salt but are generally poor nucleophiles, minimizing side reactions with the acyl chloride. Using two equivalents ensures full neutralization and scavenges the HCl produced during the reaction.

-

Low-Temperature Addition: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents potential side reactions.

Caption: Workflow for the synthesis from 4-nitrobenzoyl chloride.

Method 2: From 4-Nitrobenzoic Acid using a Coupling Agent

Experimental Protocol:

-

Activation: Dissolve 4-nitrobenzoic acid (1.0 equivalent) in anhydrous DCM or THF. Add CDI (1.1 equivalents) in one portion. CO₂ evolution will be observed as a highly reactive acyl-imidazole intermediate is formed. Stir for 45-60 minutes at room temperature.

-

Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) to the activated mixture and stir for several hours (typically 6-12 hours) at room temperature.

-

Workup and Purification: Perform an aqueous workup and purification as described in Method 2.1.[6]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the unique stability of the N-methoxy-N-methylamide functional group towards strong nucleophiles.

Core Principle: The Stable Tetrahedral Intermediate

Upon reaction with organometallic reagents (e.g., Grignard or organolithium reagents), the Weinreb amide forms a tetrahedral intermediate. This intermediate is stabilized by chelation between the carbonyl oxygen and the N-methoxy oxygen with the metal cation (Li⁺ or Mg²⁺).[2][4] This stable five-membered ring intermediate prevents the collapse of the tetrahedral structure and subsequent addition of a second equivalent of the nucleophile, which is a common problem with other acylating agents like esters or acyl chlorides that leads to alcohol byproducts.[1] The desired ketone is only liberated upon acidic workup.

Caption: Chelate stability prevents over-addition in Weinreb amide reactions.

Application 1: Synthesis of 4-Nitroaryl Ketones

The primary application is the synthesis of ketones. By reacting this compound with a specific Grignard or organolithium reagent, a diverse range of 4-nitro-substituted aryl ketones can be produced with high yield and purity.

Caption: General scheme for 4-nitroaryl ketone synthesis.

Application 2: Synthesis of 4-Nitrobenzaldehyde

Weinreb amides can be selectively reduced to aldehydes using mild hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.[2] The same principle of a stable chelated intermediate prevents over-reduction to the corresponding alcohol.

Application 3: Role in C-H Functionalization

The amide functionality can act as a directing group in transition metal-catalyzed C-H functionalization reactions, guiding catalysts to functionalize the ortho C-H bond of the aromatic ring.[7] However, it is a critical field-proven insight that strongly electron-withdrawing groups, such as the para-nitro group in this molecule, can deactivate the aromatic system and inhibit or "switch off" certain palladium-catalyzed reactions.[5][7] Researchers should be aware that alternative catalytic systems (e.g., Iridium-based) or harsher conditions may be necessary for this specific substrate.[8]

Predicted Spectroscopic Data

No experimental spectra for this compound are readily available. However, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.[9][10][11][12]

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the downfield region (~7.8-8.4 ppm), characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. Protons ortho to the nitro group will be further downfield. - N-OCH₃ Protons: A singlet at ~3.5 ppm. - N-CH₃ Protons: A singlet at ~3.3 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around 165-170 ppm. - Aromatic Carbons: Four signals expected. The carbon bearing the nitro group (C-NO₂) will be highly deshielded (~148-150 ppm), and the carbon bearing the amide group (C-CO) will be around 138-142 ppm. - N-OCH₃ Carbon: Signal around 61 ppm. - N-CH₃ Carbon: Signal around 34 ppm. |

| FT-IR (cm⁻¹) | - C=O Stretch (Amide): Strong absorption at ~1640-1660 cm⁻¹. - NO₂ Asymmetric Stretch: Strong absorption at ~1520-1540 cm⁻¹. - NO₂ Symmetric Stretch: Strong absorption at ~1340-1350 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z = 196. - Key Fragments: Loss of •OCH₃ (m/z = 165), loss of •N(CH₃)OCH₃ (m/z = 136), and the 4-nitrobenzoyl cation (m/z = 150). |

Safety and Handling

-

General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Chemical Hazards: Nitroaromatic compounds are often toxic and can be skin irritants. Acylating agents can be corrosive and react with moisture.

-

Storage: Store in a cool, dry place away from moisture and strong oxidizing agents.

Conclusion

This compound is a highly valuable, though specialized, synthetic intermediate. Its identity as a Weinreb amide provides a robust and reliable method for the synthesis of 4-nitro-substituted ketones and aldehydes, avoiding the common issue of over-addition that plagues other acylating agents. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, making it a versatile building block in the synthesis of complex target molecules in the pharmaceutical and materials science sectors. Understanding its synthesis, the mechanism of its reactivity, and the electronic influence of the nitro group is key to leveraging its full potential in modern organic synthesis.

References

-

N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide | C14H14N2O5S | CID 1379173 . PubChem, National Center for Biotechnology Information. [Link]

-

Weinreb Amides . Current Protocols in Nucleic Acid Chemistry, 2007. [Link]

-

Supporting Information for "Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids" . The Royal Society of Chemistry. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations . Molecules, 2018. PMC, National Center for Biotechnology Information. [Link]

-

4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 . PubChem, National Center for Biotechnology Information. [Link]

-

3-Methoxy-N-methyl-4-nitrobenzamide | C9H10N2O4 | CID 56832417 . PubChem, National Center for Biotechnology Information. [Link]

-

Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions . Organic Letters, 2023. ACS Publications. [Link]

-

Weinreb ketone synthesis . Wikipedia. [Link]

-

The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide . Mendeleev Communications, 2012. CORE. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry, 2020. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications . International Journal of Chemical and Pharmaceutical Sciences, 2019. [Link]

-

Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones . Synthesis, 2020. ResearchGate. [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents . Bulletin of the Korean Chemical Society, 2002. KoreaScience. [Link]

-

Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline . ResearchGate. [Link]

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . YouTube, 2022. [Link]

-

Some unusual reactions of weinreb amides . Tetrahedron Letters, 1993. Scilit. [Link]

-

4-Methoxy-N-methylbenzamide . Acta Crystallographica Section E, 2012. ResearchGate. [Link]

-

The Role of N-Methoxy-N-methylbenzamide in Advanced Materials and Specialty Chemicals . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Methoxy-N-methyl-2-nitrobenzenamine | C8H10N2O3 | CID 3554313 . PubChem, National Center for Biotechnology Information. [Link]

-

N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 11. researchgate.net [researchgate.net]

- 12. N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safe Handling of N-methoxy-N-methyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and inferred hazards associated with N-methoxy-N-methyl-4-nitrobenzamide, a compound of interest in synthetic chemistry and drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules and the known reactivity of its constituent functional groups—the nitroaromatic system and the Weinreb amide—to provide a robust framework for risk assessment and safe handling.

Chemical Identity and Structural Rationale for Hazard Assessment

This compound belongs to the class of Weinreb amides, which are known for their utility in the synthesis of ketones and aldehydes.[1] The presence of a 4-nitrobenzyl group introduces significant potential hazards characteristic of nitroaromatic compounds.

Molecular Structure:

Caption: Molecular structure of this compound.

The key structural alerts for hazard identification are the nitro group (-NO2) attached to the aromatic ring and the N-methoxy-N-methylamide (Weinreb amide) functionality.

Hazard Identification and Classification (Inferred)

Due to the lack of specific toxicological data for this compound, the following hazard classifications are inferred based on the known properties of nitroaromatic compounds and related benzamides.

Health Hazards

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[2][3] Many are recognized as acutely toxic and mutagenic, with some being established or suspected carcinogens.[2] The electron-withdrawing nature of the nitro group can lead to the generation of reactive oxygen species and oxidative stress in biological systems.[3]

Based on data for structurally similar compounds such as 4-Methoxy-3-nitrobenzamide, the following health hazards should be anticipated:

-

Acute Oral Toxicity: Likely to be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.[4]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

The metabolic reduction of the nitro group can lead to the formation of carcinogenic aromatic amines, a known hazard for this class of compounds.[2]

Physicochemical Hazards

A significant concern with nitroaromatic compounds is their potential for thermal instability and explosive decomposition.[5] The presence of the nitro group, a known explosophore, combined with the organic backbone, can lead to rapid exothermic decomposition upon heating.[5][6]

-

Explosive Properties: May be explosive if heated under confinement. The C-NO2 bond has a high bond-dissociation energy, and its cleavage can trigger a runaway reaction, releasing significant energy and gaseous products.[5]

-

Reactivity: Nitroaromatic compounds can react violently with strong oxidizing agents, strong bases, and reducing agents, posing a fire and explosion hazard.

Risk Assessment and Causality

The primary risks associated with handling this compound stem from its anticipated toxicity and potential for rapid decomposition.

-

Exposure Risk: The main routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure in a laboratory setting.

-

Thermal Runaway Risk: The accumulation of nitroaromatic compounds, especially in the presence of impurities or during purification processes like distillation, can increase the risk of a thermal runaway reaction.[6]

The workflow for a comprehensive risk assessment should include an evaluation of the scale of the reaction, the operating temperatures and pressures, and the potential for accumulation of the material.

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Given the inferred hazards, a cautious approach to handling and storage is mandatory.

Engineering Controls

-

Ventilation: All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.

-

Containment: For larger scale operations, the use of a glovebox or other closed-system transfer methods should be considered.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent personal exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust particles. |

| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against dermal absorption. |

| Body Protection | Flame-resistant lab coat. | Protects skin from splashes and provides a layer of protection in case of a flash fire. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary for operations that generate significant dust. | Prevents inhalation of toxic dust. |

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

In case of inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Notify emergency services.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

National Institute for Occupational Safety and Health. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. NIOSH. [Link]

-

Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 237-253. [Link]

-

Klaunig, J. E. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824. [Link]

-

PubChem. (n.d.). 3-Methoxy-N-methyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

Reddit. (2013). Question about working with Weinreb amide resin. [Link]

-

Siquimia. (n.d.). N-(4-Methoxyphenyl)-4-nitrobenzamide. [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. (n.d.). N-Methoxy-N-methylbenzamide. [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. icheme.org [icheme.org]

- 7. fishersci.com [fishersci.com]

The Strategic Role of N-methoxy-N-methyl-4-nitrobenzamide as a Weinreb Amide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a cornerstone in modern organic synthesis for the preparation of ketones and aldehydes. Their remarkable ability to react cleanly with a single equivalent of potent organometallic reagents without the common side reaction of over-addition has positioned them as indispensable intermediates. This technical guide delves into the specific attributes and applications of N-methoxy-N-methyl-4-nitrobenzamide, a Weinreb amide featuring a potent electron-withdrawing group. We will explore its synthesis, the mechanistic underpinnings of its controlled reactivity, and the profound influence of the para-nitro substituent on its chemical behavior. This document serves as a comprehensive resource, providing both theoretical insights and practical, field-proven protocols for the effective utilization of this versatile reagent in complex molecule synthesis.

The Weinreb Amide: A Paradigm of Controlled Acylation

The direct acylation of organometallic reagents (e.g., Grignard or organolithium reagents) with conventional acylating agents like esters or acid chlorides is often plagued by the formation of tertiary alcohols as byproducts. This occurs because the initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack. The groundbreaking work of Steven M. Weinreb and Steven Nahm in 1981 introduced the N-methoxy-N-methylamide as a solution to this persistent challenge.[1]

The key to the Weinreb amide's success lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][2] This intermediate is stable at low temperatures and does not readily collapse to the corresponding ketone until acidic workup.[1][3] This chelation-controlled mechanism effectively prevents the over-addition of the organometallic nucleophile, leading to the isolation of the desired ketone in high yield.[1][2][3]

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process starting from the commercially available 4-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation with N,O-dimethylhydroxylamine.

Preparation of 4-Nitrobenzoyl Chloride

The synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid is a standard procedure that can be accomplished using various chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amidation to Form this compound

The crucial step is the coupling of 4-nitrobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Nitrobenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a suitable base, such as pyridine or triethylamine (2.2 equivalents), to the stirred solution.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of 4-nitrobenzoyl chloride dropwise to the cold N,O-dimethylhydroxylamine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-